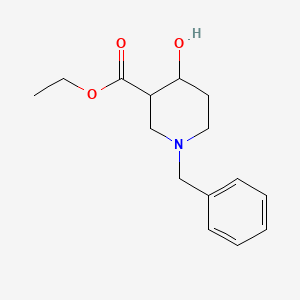

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate

描述

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate (CAS 956010-25-6) is a piperidine derivative featuring a benzyl group at the 1-position, a hydroxyl group at the 4-position, and an ethyl ester moiety at the 3-position of the piperidine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and fine chemical research due to its versatile functional groups . Its structural complexity allows for further derivatization, making it valuable in drug discovery pipelines.

属性

IUPAC Name |

ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPAPEDKCKNYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate typically involves the reaction of 1-benzyl-4-hydroxypiperidine with ethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

化学反应分析

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the ester group produces the corresponding alcohol.

科学研究应用

Medicinal Chemistry

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate serves as a reactant in the synthesis of P2Y12 antagonists, which are crucial for inhibiting platelet aggregation and treating cardiovascular diseases. This compound's structural features enhance its bioavailability and pharmacological properties, making it a valuable building block for drug development.

Organic Chemistry

In organic synthesis, this compound is utilized to create various piperidine derivatives. These derivatives have applications ranging from pharmaceutical intermediates to materials science. The ability to modify the compound's structure allows chemists to tailor its properties for specific applications.

Nanotechnology

The compound is also explored for its potential in nanotechnology, particularly in the synthesis of molecular rods that can be used in advanced materials and devices. The unique structural characteristics of this compound facilitate its incorporation into nanostructures.

Research indicates that this compound exhibits various biological activities, including interactions with specific receptors and enzymes. Preliminary findings suggest that it may have therapeutic effects due to its binding affinity to these biological targets.

Case Studies

-

P2Y12 Antagonist Development:

A study focused on synthesizing novel P2Y12 antagonists using this compound as a starting material demonstrated promising results in inhibiting platelet aggregation in vitro. -

Nanostructure Formation:

Research exploring the use of this compound in creating molecular rods showed that it can effectively incorporate into nanostructures, enhancing their mechanical properties and potential applications in electronics.

作用机制

The mechanism of action of Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, and ester chains. Key differences in physicochemical properties, stability, and applications are highlighted.

Functional Group Variations

Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride (CAS 52763-21-0)

- Structure : Replaces the 4-hydroxyl group with a ketone (oxo) and exists as a hydrochloride salt.

- Molecular Weight : 297.78 (anhydrous) vs. 263.33 for the hydroxyl analog .

- The hydrochloride salt enhances aqueous solubility compared to the free base .

- Applications : Used in alkaloid synthesis and as a precursor for neuroactive compounds .

Methyl 1-Benzyl-4-Hydroxypiperidine-3-Carboxylate (CAS 955998-64-8)

Positional Isomerism

Ethyl 1-Benzyl-3-Hydroxypiperidine-4-Carboxylate (CAS 850040-08-3)

Hydrochloride Salts and Hydrates

Ethyl 1-Benzyl-4-Piperidone-3-Carboxylate Hydrochloride Hydrate (CAS 1454-53-1)

Data Table: Comparative Analysis of Key Compounds

生物活性

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 261.32 g/mol. The compound features a hydroxypiperidine core, which is crucial for its biological activity. The presence of the benzyl group and the ethyl ester contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been identified as a potent inhibitor of α-glucosidase, acting through a reversible uncompetitive mechanism. This characteristic distinguishes it from other α-glucosidase inhibitors like acarbose, making it a promising candidate for diabetes management .

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways. Studies suggest that it can modulate neurotransmitter receptors, potentially impacting neurological functions and offering therapeutic avenues for conditions such as Alzheimer’s disease .

| Property | Description |

|---|---|

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under inert conditions |

| Biological Activity | α-glucosidase inhibition, receptor modulation |

Case Study 1: Antidiabetic Potential

A study evaluated the inhibitory effects of this compound on α-glucosidase. The results indicated significant enzyme inhibition, with IC50 values suggesting strong potential for managing postprandial hyperglycemia in diabetic models .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of this compound revealed its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition suggests potential applications in treating Alzheimer’s disease by enhancing cholinergic transmission .

Table 2: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving piperidine ring functionalization. For example, intermediates like Ethyl 4-piperidone-3-carboxylate hydrochloride (CAS 4644-61-5) are often alkylated or benzylated under basic conditions (e.g., NaH/DMF) . Optimization includes:

- Temperature Control : Maintaining 0–5°C during benzylation to minimize side reactions.

- Purification : Use of recrystallization (e.g., from ethanol/water mixtures) to isolate hydrochloride salts .

- Yield Improvement : Adjusting stoichiometry of benzyl halide derivatives (1.2–1.5 equivalents) to ensure complete substitution .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- Methodological Answer :

- NMR : Key signals include:

- ¹H NMR : A triplet for the ethyl ester (δ 1.2–1.4 ppm, CH₃), a singlet for the benzyl aromatic protons (δ 7.2–7.4 ppm), and a broad peak for the hydroxyl group (δ 4.5–5.0 ppm) .

- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~210 ppm (ketone intermediates) .

- IR : Stretching vibrations at ~3400 cm⁻¹ (O–H), ~1720 cm⁻¹ (C=O ester), and ~1650 cm⁻¹ (C=O amide in intermediates) .

- MS : Molecular ion peaks at m/z ~307 (M+H⁺) and fragments corresponding to benzyl or piperidine ring cleavage .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Decomposition Risks : Exposure to strong oxidizers may release CO, CO₂, or NOx; avoid contact with peroxides .

- Stability Testing : Monitor via HPLC every 3–6 months; degradation manifests as new peaks at retention times corresponding to hydrolyzed products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve conformational ambiguities in this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation from acetonitrile or THF to obtain single crystals. For hydrates, maintain 40–60% humidity during crystal growth .

- SHELX Workflow :

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

Structure Solution : SHELXD for phase problem resolution via dual-space methods .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···O interactions) .

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify piperidine ring distortion (e.g., chair vs. boat conformers) using software like PLATON .

Q. What strategies address discrepancies in spectroscopic data between synthetic batches of this compound?

- Methodological Answer :

- Root-Cause Analysis :

- Impurity Profiling : Compare HPLC-MS data across batches to identify byproducts (e.g., incomplete benzylation intermediates) .

- Reaction Monitoring : Use in situ FTIR to detect transient intermediates (e.g., enolates or ketones) that may alter final product ratios .

- Statistical Tools : Principal Component Analysis (PCA) of NMR/IR datasets to cluster batches with similar impurity profiles .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for benzyl group substitution. Key parameters:

- Activation energy (ΔG‡) for SN2 pathways at the piperidine nitrogen.

- Solvent effects (e.g., DMF vs. THF) on reaction kinetics via COSMO-RS .

- MD Simulations : Analyze solvent accessibility of the hydroxyl group to predict regioselectivity in further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。